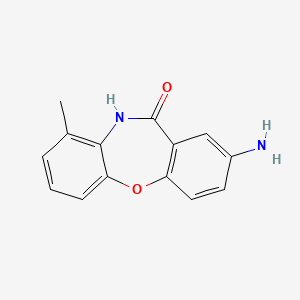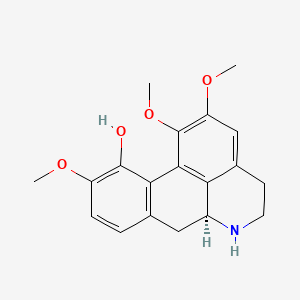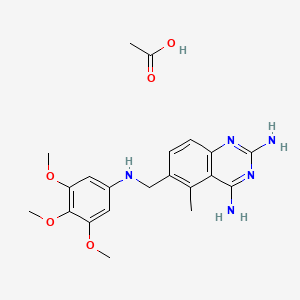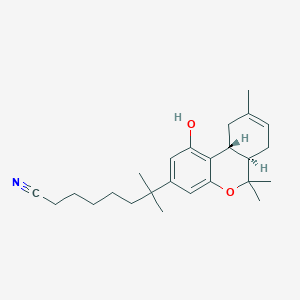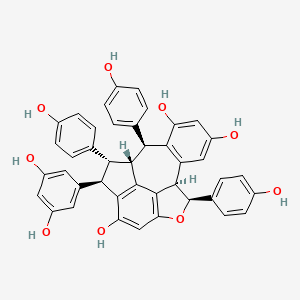
(+)-Pronethalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Pronethalol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It was one of the first beta-blockers developed and was initially used in the treatment of angina pectoris and arrhythmias. due to its carcinogenic potential observed in animal studies, its clinical use was discontinued. Despite this, this compound remains a compound of interest in scientific research due to its unique properties and historical significance in the development of beta-blockers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pronethalol typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene. This intermediate is then reacted with isopropylamine to yield this compound. The reaction conditions generally require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. The final product is typically purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Pronethalol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the side chains of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+)-Pronethalol has been extensively studied in various scientific fields:
Chemistry: It serves as a model compound for studying beta-adrenergic receptor interactions and the development of new beta-blockers.
Biology: Research on this compound has provided insights into the physiological roles of beta-adrenergic receptors.
Medicine: Although not used clinically, it has been used in preclinical studies to understand the effects of beta-blockers on cardiovascular health.
Industry: The compound has been used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
(+)-Pronethalol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, contractility, and bronchial dilation. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another non-selective beta-blocker with similar properties but without the carcinogenic potential.
Atenolol: A selective beta-1 blocker used for treating hypertension and angina.
Metoprolol: Another selective beta-1 blocker with a similar therapeutic profile to atenolol.
Uniqueness
(+)-Pronethalol is unique due to its historical significance as one of the first beta-blockers developed. Its structure and pharmacological properties have provided a foundation for the development of safer and more effective beta-blockers. Despite its discontinued clinical use, it remains a valuable compound for research and development in the field of cardiovascular pharmacology.
Eigenschaften
CAS-Nummer |
325-17-7 |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(1S)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
HRSANNODOVBCST-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)NC[C@H](C1=CC2=CC=CC=C2C=C1)O |
Kanonische SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


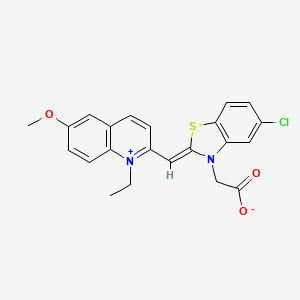
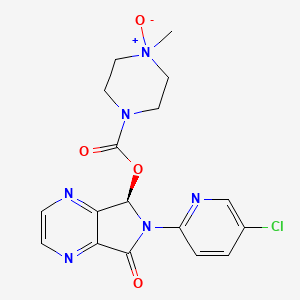
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)

